molecular formula C20H17N3O3S B2804127 N-(4-acetylphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 518017-70-4

N-(4-acetylphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Número de catálogo: B2804127
Número CAS: 518017-70-4
Peso molecular: 379.43
Clave InChI: RTXLZJJTRKWERS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-acetylphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide (CAS 518017-70-4) is a synthetic small molecule with a molecular formula of C20H17N3O3S and a molecular weight of 379.4 g/mol . This compound features a dihydropyrimidin-6-one core, a privileged structure in medicinal chemistry, which is strategically functionalized with a phenyl ring at the 4-position and a thioacetamide linker connected to a 4-acetylphenyl group . This specific molecular architecture makes it a valuable intermediate and scaffold for researchers investigating new bioactive molecules. The structural motif of the 6-oxo-4-phenyl-1,6-dihydropyrimidine is of significant interest in early-stage drug discovery, particularly in the field of oncology. Recent scientific literature highlights that closely related pyrimidinone derivatives are being explored as potent inhibitors of kinase targets, such as PIM-1 kinase, which plays a crucial role in cell proliferation and survival signaling pathways . Furthermore, analogous compounds containing the 2-((4-oxo-3,4-dihydropyrimidin-2-yl)thio)acetamide moiety have been developed as highly selective, mechanism-based inhibitors for enzymes like myeloperoxidase (MPO), implicating their potential utility in researching cardiovascular and inflammatory diseases . This product is supplied for research and development purposes only and is not intended for diagnostic or therapeutic use. Researchers can leverage this compound as a key building block for the synthesis of novel derivatives or as a starting point for biochemical screening in high-value target identification campaigns.

Propiedades

IUPAC Name

N-(4-acetylphenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-13(24)14-7-9-16(10-8-14)21-19(26)12-27-20-22-17(11-18(25)23-20)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXLZJJTRKWERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(4-acetylphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a synthetic organic compound with a complex structure that presents potential applications in medicinal chemistry and pharmaceuticals. This compound's biological activity has been the subject of various studies, particularly in the context of its anticancer properties, enzyme inhibition, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula for this compound is C21H19N3O3SC_{21}H_{19}N_{3}O_{3}S with a molecular weight of 393.5 g/mol. The IUPAC name is N-(4-acetylphenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide. Its structure includes multiple functional groups, which are crucial for its biological activity.

PropertyValue
Molecular Formula C21H19N3O3S
Molecular Weight 393.5 g/mol
IUPAC Name N-(4-acetylphenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide
InChI Key RKSUAXOBUVKQTI-UHFFFAOYSA-N

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds related to this compound. For instance, heterocyclic compounds similar to this structure have shown significant cytotoxic effects against various cancer cell lines. A review indicated that derivatives of pyrimidine exhibit promising results against hepatocarcinoma (HepG2) cells, with IC50 values as low as 0.25 μM for certain analogs .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Research into similar thiazole and pyrimidine derivatives has demonstrated their effectiveness in inhibiting critical enzymes such as tyrosinase and acetylcholinesterase (AChE). For example, compounds with similar moieties have been shown to possess strong inhibitory activity against urease and AChE, which are important targets in treating conditions like Alzheimer's disease and various infections .

The mechanism of action for this compound likely involves its interaction with specific molecular targets within cells. This includes binding to enzymes or receptors that modulate their activity, leading to downstream effects that can inhibit tumor growth or alter metabolic pathways.

Case Studies and Research Findings

  • Cytotoxicity against Cancer Cell Lines : A study evaluating similar compounds found that several derivatives exhibited significant cytotoxicity across a range of human cancer cell lines, suggesting that modifications to the pyrimidine core can enhance biological activity .
  • Enzyme Inhibition Studies : In vitro studies have indicated that related compounds possess strong inhibitory effects on AChE and urease, with IC50 values indicating potent activity. For instance, some derivatives showed IC50 values below 1 μM against AChE, highlighting their potential as therapeutic agents .
  • Pharmacological Profiles : The pharmacological behavior of compounds containing the thiazole or pyrimidine moiety has been extensively studied, revealing a broad spectrum of activities including antibacterial, anti-inflammatory, and anticancer effects .

Aplicaciones Científicas De Investigación

Case Studies

A recent study evaluated the efficacy of various hybrids derived from quinazolinone and pyrimidine scaffolds against multiple cancer cell lines. The study reported that certain derivatives exhibited GI50 values comparable to established chemotherapeutics like Doxorubicin, indicating substantial anticancer activity .

CompoundGI50 (µM)Targeted Pathway
Compound 81.20EGFR
Compound 91.50BRAF V600E
Compound 181.80EGFR/BRAF

These findings suggest that N-(4-acetylphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide may possess similar or enhanced anticancer properties due to its unique structural features.

Immune System Enhancement

The compound has also been investigated for its immunomodulatory effects. According to patent literature, certain derivatives of heterocyclic carboxamides have been shown to enhance immune system activity, suggesting potential applications in treating immunodeficiencies or enhancing vaccine efficacy .

Clinical Implications

The therapeutic dosage for such compounds typically ranges from 5 to 250 mg per day, depending on the specific condition being treated and patient characteristics. This flexibility in dosing highlights the potential for tailored therapeutic regimens using this compound.

Synthetic Pathways

The synthesis of this compound involves several steps that integrate various functional groups conducive to biological activity. The use of starting materials such as acetophenone derivatives and thioketones allows for the creation of a diverse library of compounds with tailored properties .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl and pyrimidine rings can significantly affect biological activity, as evidenced by comparative studies showing different potencies among derivatives .

Comparación Con Compuestos Similares

Core Pyrimidinone Modifications

Compound 18 (2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide):

  • Structural Differences: Replaces the 4-phenyl group on the pyrimidinone with a 4-amino group and substitutes the 4-acetylphenyl with a 4-phenylthiazole.

Compound 5.5 (2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide):

  • Structural Differences: Features a methyl group at position 4 of the pyrimidinone and a 4-bromophenyl acetamide.
  • Activity : Demonstrates potent anticonvulsant activity (ED₅₀ = 45 mg/kg, LD₅₀ = 480 mg/kg) with a high therapeutic index (TI = 10.7) due to the electron-withdrawing bromine enhancing CNS penetration .

Acetamide Substituent Variations

M1/M2 (Sulfamoylphenyl derivatives):

  • Structural Differences : Substituents include 4-(N,N-diethylsulfamoyl)phenyl (M1) and 4-(piperidin-1-ylsulfonyl)phenyl (M2).
  • Activity : The sulfonamide groups confer antimicrobial properties, likely via inhibition of bacterial carbonic anhydrases or folate pathways .

Compound 5.15 (2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)-acetamide):

  • Structural Differences: Incorporates a phenoxy group on the acetamide’s phenyl ring.
  • Physicochemical Properties: Higher melting point (224–226°C) compared to the target compound, suggesting improved crystallinity due to the phenoxy group .

Heterocyclic and Functional Group Replacements

Hit15 (2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide):

  • Structural Differences: Introduces a sulfonyl group on the pyrimidinone and a methoxyphenyl acetamide.
  • Activity : Exhibits dual antiviral/anti-inflammatory effects, reducing elastase release (IC₅₀ = 3.2 µM) and superoxide anion generation .

Compound 20 (2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]acetamide):

  • Structural Differences : Replaces the acetylphenyl with a benzothiazole-sulfonamide group.
  • Activity : Moderate inhibition of carbonic anhydrase XII (Kᵢ = 89 nM), highlighting the role of sulfonamides in enzyme targeting .

Comparative Data Table

Compound Name / ID Pyrimidinone Substituents Acetamide Substituent Key Biological Activity Physicochemical Properties
Target Compound 4-phenyl 4-acetylphenyl Not reported mp: N/A; Yield: ~70–80%
Compound 18 4-amino 4-phenylthiazole Carbonic anhydrase inhibition mp: N/A; Yield: 86%
Compound 5.5 4-methyl 4-bromophenyl Anticonvulsant (ED₅₀ = 45 mg/kg) mp: 230–232°C; Yield: 80%
M1 5-cyano-4-phenyl 4-(diethylsulfamoyl)phenyl Antimicrobial mp: N/A; Yield: N/A
Hit15 5-sulfonyl 3-methoxyphenyl Anti-inflammatory (IC₅₀ = 3.2 µM) mp: N/A; Yield: N/A
Compound 5.15 4-methyl 4-phenoxyphenyl N/A mp: 224–226°C; Yield: 60%

Key Findings and Trends

  • Pyrimidinone Modifications: Electron-withdrawing groups (e.g., Br in 5.5) enhance CNS activity, while amino groups (Compound 18) improve enzyme binding . Sulfonyl groups (Hit15) introduce anti-inflammatory properties absent in the target compound .
  • Acetamide Substituents: Polar groups (sulfonamides in M1/M2) improve antimicrobial activity but may reduce blood-brain barrier penetration .
  • Synthetic Yields : Most analogs are synthesized in 60–86% yields via similar alkylation routes, suggesting the target compound’s synthesis is feasible at scale .

Q & A

Q. Key Data :

ParameterExample ConditionsYield Range
BaseSodium methylate66–86%
SolventMethanol/DMF-
Reaction Time4–8 hours-

Advanced: How can reaction conditions be optimized to resolve contradictions in yield data for alkylation steps?

Discrepancies in yields (e.g., 66% vs. 86%) arise from variations in:

  • Base strength : Stronger bases (e.g., NaH) may improve nucleophilicity but risk side reactions. Sodium methylate is milder and avoids over-alkylation .
  • Solvent polarity : Polar aprotic solvents (DMF) enhance reactivity but may require longer reaction times compared to methanol .
  • Temperature control : Maintaining 50–60°C minimizes byproduct formation during thiol activation .

Q. Methodological Recommendation :

  • Use design-of-experiments (DoE) approaches to systematically vary parameters (e.g., base equivalents, temperature).
  • Monitor reaction progress with TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and HPLC purity checks .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

  • 1^1H NMR : Key signals include:
    • δ 12.50 ppm (broad singlet, NH-3 of dihydropyrimidine) .
    • δ 10.10 ppm (singlet, NHCO of acetamide) .
    • δ 4.12 ppm (singlet, SCH2_2) .
  • LC-MS : Expected [M+H]+^+ ~400–450 Da, depending on substituents .
  • Elemental Analysis : Match experimental vs. calculated C, N, S content (e.g., C: 45.29% vs. 45.36%) .

Advanced: How can researchers address discrepancies in elemental analysis data for sulfur content?

Contradictions in sulfur quantification (e.g., 9.30% vs. 9.32%) may stem from:

  • Sample purity : Impurities from unreacted thiol precursors or oxidation byproducts. Use preparative HPLC for purification .
  • Analytical method limitations : Combine combustion analysis with X-ray photoelectron spectroscopy (XPS) for cross-validation .

Q. Protocol :

  • Pre-dry samples at 100°C under vacuum to remove moisture.
  • Run triplicate measurements to assess reproducibility.

Basic: What are the key pharmacophoric features of this compound for biological studies?

The molecule contains:

  • Dihydropyrimidinone core : Implicated in kinase inhibition via H-bonding with ATP-binding domains .
  • Thioacetamide linker : Enhances membrane permeability and metabolic stability compared to oxygen analogs .
  • 4-Acetylphenyl group : Modulates steric interactions with hydrophobic pockets in target proteins .

Advanced: What computational strategies can predict binding interactions of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR, CDK2) to model binding poses .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .
  • Pharmacophore mapping : Identify critical H-bond acceptors (pyrimidinone O) and hydrophobic regions (phenyl rings) .

Q. Validation :

  • Compare computational results with experimental SPR (surface plasmon resonance) binding assays (Kd_d < 10 µM) .

Basic: How can researchers assess the stability of this compound under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; analyze degradation via HPLC .
  • Thermal stability : Heat at 40–80°C for 48 hours; monitor melting point shifts (e.g., mp 230°C ±2°C) .

Q. Degradation Pathways :

  • Hydrolysis of the thioacetamide bond in acidic conditions.
  • Oxidation of the dihydropyrimidinone ring in the presence of ROS .

Advanced: What strategies mitigate solubility challenges in in vitro assays?

  • Co-solvent systems : Use DMSO (≤1%) with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .
  • Salt formation : Screen with HCl or sodium bicarbonate to improve crystallinity and dissolution rates .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .

Basic: What synthetic impurities are commonly observed, and how are they controlled?

  • Byproducts :
    • Unreacted 2-chloroacetamide (Rf = 0.7 in TLC).
    • Disulfide dimers from thiol oxidation .
  • Control Methods :
    • Use argon/vacuum to prevent oxidation during synthesis.
    • Implement QC with HPLC-DAD (purity >98%) .

Advanced: How can isotope labeling (e.g., 13^{13}13C, 15^{15}15N) aid in metabolic studies?

  • Synthetic Route : Replace 12^{12}C-acetamide with 13^{13}C-labeled analogs during alkylation .
  • Applications :
    • Track metabolic pathways via LC-MS/MS.
    • Quantitate protein binding using 1^{1}H-15^{15}N HSQC NMR .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.